Potent Antagonism of α3β4 Nicotinic Acetylcholine Receptor (nAChR) Subtype
3-Chloro-4-[2-(dimethylamino)ethoxy]aniline exhibits potent antagonist activity at the human α3β4 nAChR subtype. This differentiates it from many other aniline derivatives and is a key attribute for projects targeting specific nicotinic receptor functions without broad activation. [1]
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Typical IC50 values for non-selective nAChR antagonists or those targeting other subtypes are often >100 nM or inactive at this subtype. |
| Quantified Difference | This compound exhibits sub-nanomolar potency, indicating a high degree of target engagement and selectivity for the α3β4 subtype over other receptors. |
| Conditions | Human SH-SY5Y cells; assessed as inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting. |
Why This Matters
For research requiring selective modulation of the α3β4 nAChR, implicated in nicotine addiction and certain neurological disorders, this compound provides a potent and selective tool that generic building blocks cannot offer.
- [1] Helsinki University. (n.d.). EcoDrugPlus Database: Compound 2126094 (3-Chloro-4-[2-(dimethylamino)ethoxy]aniline). View Source
